molecular formula C7H13ClO B1589750 Chloromethyl Cyclohexyl Ether CAS No. 3587-62-0

Chloromethyl Cyclohexyl Ether

Cat. No.: B1589750
CAS No.: 3587-62-0
M. Wt: 148.63 g/mol
InChI Key: GYCLGFVWNVHUPA-UHFFFAOYSA-N
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Description

Chloromethyl Cyclohexyl Ether is an organic compound characterized by the presence of a chloromethyl group attached to a cyclohexyl ring through an ether linkage. This compound is a colorless to almost colorless clear liquid with a molecular formula of C7H13ClO and a molecular weight of 148.63 g/mol . It is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Chloromethyl Cyclohexyl Ether primarily targets the alkene and alcohol groups in organic compounds . The compound interacts with these groups to initiate a series of reactions, leading to the formation of ethers .

Mode of Action

The interaction of this compound with its targets involves a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether . The reaction proceeds by an S N 2 mechanism, involving an alkoxide nucleophile and an alkyl halide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of ethers . The compound’s action results in the formation of ethers from alcohols or their conjugate bases . This process, known as the Williamson Ether Synthesis, is a key step in the production of a wide range of chemical products .

Pharmacokinetics

The compound is known to be a liquid at room temperature, with a specific gravity of 106 and a refractive index of 147

Result of Action

The molecular effect of this compound’s action is the formation of ethers from alkenes and alcohols . On a cellular level, the compound’s action could potentially influence a variety of processes, given the widespread use of ethers in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can lead to the cleavage of the C–O bond in ethers, affecting the compound’s efficacy . Additionally, the stability of this compound may be affected by exposure to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl Cyclohexyl Ether can be synthesized through the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The general reaction scheme is as follows:

R-O+R’-XR-O-R’+X\text{R-O}^- + \text{R'-X} \rightarrow \text{R-O-R'} + \text{X}^- R-O−+R’-X→R-O-R’+X−

In this case, the alkoxide ion is derived from cyclohexanol, and the alkyl halide is chloromethyl chloride.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclohexanol with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl Cyclohexyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chloromethyl Cyclohexyl Ether has diverse applications in scientific research, including:

Comparison with Similar Compounds

Chloromethyl Cyclohexyl Ether can be compared with other similar compounds such as:

    Chloromethyl Methyl Ether: Similar in structure but with a methyl group instead of a cyclohexyl group.

    Cyclohexyl Methyl Ether: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Cyclohexyl Ethyl Ether: Contains an ethyl group instead of a chloromethyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclohexyl ring and the chloromethyl group, which imparts distinct chemical properties and reactivity compared to other ethers .

Properties

IUPAC Name

chloromethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCLGFVWNVHUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461852
Record name Chloromethyl Cyclohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-62-0
Record name Chloromethyl Cyclohexyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethoxy)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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